molecular formula C10H8F2N2OS B10832625 4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione

4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione

Cat. No.: B10832625
M. Wt: 242.25 g/mol
InChI Key: RSUPNTVGCZRJCF-UHFFFAOYSA-N
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Description

“PMID26815044-Compound-51” is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19. Cyclin-dependent kinases 8 and 19 are involved in the regulation of multiple transcription pathways and play a role in the progression of certain cancers, such as gastric and colorectal cancers . This compound has shown promise in preclinical studies for its ability to inhibit the phosphorylation of specific proteins involved in cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is typically synthesized using a combination of organic reactions, including nucleophilic substitution, palladium-catalyzed coupling reactions, and amide bond formation .

Industrial Production Methods: For industrial-scale production, the synthesis of “PMID26815044-Compound-51” is optimized to ensure high yield and purity. This involves the use of efficient catalysts, high-throughput reaction conditions, and purification techniques such as crystallization and chromatography. The compound is often produced in a multi-step process, with each step carefully monitored to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: “PMID26815044-Compound-51” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s activity and selectivity.

Scientific Research Applications

“PMID26815044-Compound-51” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID26815044-Compound-51” involves the inhibition of cyclin-dependent kinases 8 and 19. These kinases are part of the mediator complex, which regulates transcription by RNA polymerase II. By inhibiting these kinases, the compound disrupts the phosphorylation of specific transcription factors, leading to the suppression of gene expression involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

    CCT251545: Another potent inhibitor of cyclin-dependent kinases 8 and 19, with similar activity and selectivity profiles.

    CDK8/19 Inhibitors: A class of compounds that target cyclin-dependent kinases 8 and 19, including various analogs and derivatives.

Uniqueness: “PMID26815044-Compound-51” is unique due to its high selectivity and potency for cyclin-dependent kinases 8 and 19. It has shown superior pharmacokinetic properties and tumor penetration compared to other inhibitors in its class, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C10H8F2N2OS

Molecular Weight

242.25 g/mol

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C10H8F2N2OS/c11-9(12)15-7-3-1-6(2-4-7)8-5-13-10(16)14-8/h1-5,9H,(H2,13,14,16)

InChI Key

RSUPNTVGCZRJCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=S)N2)OC(F)F

Origin of Product

United States

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